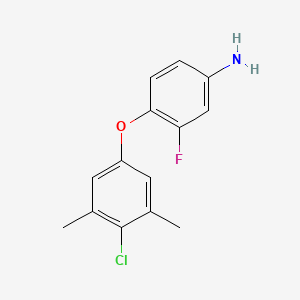

4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline

Description

Contextualizing Fluorinated Phenoxy Aniline (B41778) Scaffolds in Organic Synthesis

Fluorinated phenoxy aniline scaffolds are a class of diaryl ethers that have garnered considerable attention in organic synthesis and medicinal chemistry. The incorporation of fluorine into organic molecules is a widely recognized strategy for modulating their physicochemical and biological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The synthesis of fluorinated anilines, which are key precursors to these scaffolds, can be achieved through various methods, including the Halex reaction (a chlorine-fluorine exchange) followed by hydrogenation. These fluorinated anilines can then be coupled with a substituted phenol (B47542) to form the diaryl ether linkage, a core component of the 4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline structure. The aniline moiety itself is a versatile functional group, serving as a precursor for a wide range of chemical transformations.

Significance of the this compound Framework in Chemical Science

The significance of the this compound framework lies in its identity as a "privileged scaffold." Diaryl ethers are present in numerous natural products and synthetic compounds with a broad spectrum of biological activities. acs.org These activities include anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties. acs.org

The specific substitution pattern of this compound further enhances its potential in chemical science:

3-Fluoroaniline Moiety : The presence of a fluorine atom ortho to the amino group can influence the molecule's conformation and electronic properties. The 4-chloro-3-fluoroaniline (B146274) substructure, a closely related compound, is a known building block for potent antimalarial agents. ossila.com The incorporation of both chlorine and fluorine has been shown to significantly improve the potency of drug candidates. ossila.com

Given the established importance of both the fluorinated aniline and the substituted phenoxy ether motifs, this compound is likely a valuable intermediate in the synthesis of novel therapeutic agents or agrochemicals. Its structure represents a strategic combination of functional groups known to impart desirable biological and pharmacological properties. Further research into the applications and synthetic pathways involving this compound could lead to the discovery of new and effective molecules in various fields of chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloro-3,5-dimethylphenoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO/c1-8-5-11(6-9(2)14(8)15)18-13-4-3-10(17)7-12(13)16/h3-7H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHHLZVUSORMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Chloro 3,5 Dimethylphenoxy 3 Fluoroaniline and Its Analogs

Retrosynthetic Analysis of the Phenoxy Aniline (B41778) Core

A retrosynthetic analysis of 4-(4-chloro-3,5-dimethylphenoxy)-3-fluoroaniline reveals several possible disconnection points, primarily at the ether linkage and the functional groups on the aromatic rings. The most common approach involves disconnecting the C-O bond of the diaryl ether. This leads to two primary precursor fragments: a substituted phenol (B47542) and a substituted aniline or nitrobenzene derivative. The choice of which ring bears the leaving group and which acts as the nucleophile depends on the availability of starting materials and the desired regioselectivity of the subsequent coupling reaction.

Another key consideration in the retrosynthesis is the timing of the introduction of the various substituents. The fluoro, chloro, and methyl groups can be introduced either before or after the formation of the ether linkage. The sequence of these transformations is crucial for achieving the desired isomer and avoiding unwanted side reactions. For instance, the reduction of a nitro group to an aniline is often performed as one of the final steps to prevent interference with preceding reactions.

Classical and Modern Approaches to Aryl Ether Linkage Formation

The formation of the diaryl ether bond is a critical step in the synthesis of this compound and its analogs. Several classical and modern catalytic methods are employed for this purpose.

Ullmann and Buchwald-Hartwig Coupling Strategies for Phenoxy Ether Construction

The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide, and stoichiometric amounts of copper. wikipedia.org However, modern variations of the Ullmann-type reaction have been developed that proceed under milder conditions. These improved methods often utilize soluble copper catalysts and various ligands to facilitate the coupling. For instance, the use of inexpensive ligands can significantly accelerate the Ullmann-type coupling of aryl bromides or iodides with phenols. organic-chemistry.org These reactions can tolerate sterically hindered coupling partners and a range of functional groups. organic-chemistry.orgacs.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also been adapted for the synthesis of diaryl ethers, often referred to as Buchwald-Hartwig C-O coupling. youtube.comwikipedia.org This reaction offers a powerful alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. wikipedia.org The choice of palladium catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig C-O coupling. jk-sci.com Different generations of catalyst systems have been developed to improve the efficiency and scope of this transformation. wikipedia.org

| Coupling Reaction | Catalyst System | Typical Substrates | Key Advantages |

| Ullmann Condensation | Copper (metal or salts) | Aryl halides and phenols | Utilizes an inexpensive metal catalyst. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig C-O Coupling | Palladium with phosphine ligands | Aryl halides/triflates and alcohols/phenols | Milder reaction conditions and broader substrate scope. wikipedia.orgjk-sci.com |

Nucleophilic Aromatic Substitution (SNAr) in Halogenated Phenoxy Aniline Synthesis

Nucleophilic aromatic substitution (SNAr) provides another important route to diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. chemistrysteps.com In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. chemistrysteps.com For the synthesis of compounds like this compound, an SNAr reaction could involve the reaction of a phenoxide with a highly activated fluoro- or chloro-nitrobenzene derivative. The presence of a nitro group ortho or para to the leaving group is typically required to sufficiently activate the ring for nucleophilic attack. chemistrysteps.com

The reaction conditions for SNAr, including the choice of solvent and base, are important for achieving good yields. acs.org While traditional SNAr reactions often require harsh conditions, milder methods have been developed. acs.org In some cases, the reaction can proceed via a concerted mechanism (cSNAr) rather than the classical two-step process. nih.gov

Introduction and Functionalization of Halogen and Alkyl Substituents

The specific placement of halogen and alkyl groups on the aromatic rings of this compound is critical for its intended properties. This requires regioselective synthetic strategies.

Strategies for Regioselective Fluorination and Chlorination

The introduction of fluorine and chlorine atoms at specific positions on the aromatic rings requires careful control of the reaction conditions and the use of appropriate reagents. Regioselective fluorination can be challenging, but various methods have been developed. nih.gov Enzymatic fluorination using fluorinases offers a green chemistry approach, although its application is still developing. rsc.org For laboratory synthesis, electrophilic fluorinating agents are often employed, and the directing effects of existing substituents on the aromatic ring are utilized to control the position of fluorination.

Regioselective chlorination of phenols and anilines is also a well-studied area. acs.orgnih.gov The inherent directing effects of the hydroxyl and amino groups can lead to a mixture of ortho and para isomers. acs.org To achieve high regioselectivity, catalyst-controlled methods have been developed. For instance, the use of specific Lewis basic catalysts can direct the chlorination of phenols and anilines to the ortho position with high selectivity. acs.orgnih.gov Palladium-catalyzed C-H chlorination is another powerful tool for the regioselective introduction of chlorine atoms. rsc.org

| Halogenation Method | Reagent/Catalyst | Key Features |

| Electrophilic Fluorination | Electrophilic fluorine sources | Relies on directing group effects for regioselectivity. |

| Catalytic Chlorination | Lewis basic catalysts (e.g., selenoether) | High ortho-selectivity for phenols and anilines. acs.orgnih.gov |

| Palladium-Catalyzed C-H Chlorination | Palladium acetate | Directed C-H functionalization for regioselective chlorination. rsc.org |

Alkylation Methods for Methyl Group Introduction

The introduction of methyl groups onto the phenolic ring is typically achieved through alkylation reactions. Phenol alkylation can occur at either the oxygen atom (O-alkylation) to form an ether or at the carbon atoms of the ring (C-alkylation). acs.orgtandfonline.com For the synthesis of this compound, C-alkylation of a phenol precursor is required.

Friedel-Crafts alkylation is a common method for C-alkylation, involving the reaction of an alkylating agent (such as an alkyl halide) with the aromatic ring in the presence of a Lewis acid catalyst. jk-sci.comslchemtech.com The choice of catalyst and reaction conditions can influence the regioselectivity of the alkylation. Other methods for phenol alkylation include the use of olefins in the presence of acid catalysts. acs.org The reaction of a phenol with an alkyl halide or sulfate in the presence of a base is also a widely used method. alfa-chemistry.com

Amination Reactions in the Synthesis of Aniline Derivatives, including this compound Precursors

The formation of a carbon-nitrogen bond to an aromatic ring is a fundamental transformation in organic synthesis, leading to the production of anilines. Various methods have been developed to achieve this, each with its own advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

Reductive amination is a powerful method for the formation of amines from carbonyl compounds (aldehydes and ketones). While not a direct method for the synthesis of the parent aniline ring, it is crucial for the synthesis of precursors and analogs. This reaction typically proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by reduction of this intermediate to the corresponding amine.

Boron-based reagents, such as amine boranes and sodium triacetoxyborohydride, are particularly effective for reductive aminations due to their mild nature, which allows for the presence of various functional groups that might be sensitive to harsher reducing agents. researchgate.net The reaction can often be carried out in a one-pot fashion, where the carbonyl compound, amine, and reducing agent are mixed together. The use of these reagents has been highlighted in the large-scale synthesis of drug candidates. researchgate.net

In the context of preparing precursors for complex aniline derivatives, a substituted cyclohexanone could undergo reductive amination, followed by aromatization to yield the desired aniline. For instance, a suitably substituted ketone could react with an ammonia source to form an intermediate that is then reduced and aromatized to provide a functionalized aniline.

A related pathway involves the reduction of nitroarenes. The reduction of a nitro group to an amine is a common and effective method for the synthesis of anilines. For example, 3-chloro-4-fluoronitrobenzene can be reduced to 3-chloro-4-fluoroaniline using a Pt/C catalyst in a hydrogen atmosphere. google.com This method boasts high conversion rates, yield, and selectivity without the need for organic solvents, making it suitable for large-scale production. google.com Similarly, p-fluoroaniline can be prepared from 3,5-dichloro-4-fluoronitrobenzene through a reductive dechlorination reaction using a Pd/C catalyst. google.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly valuable for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgacsgcipr.orgorganic-chemistry.org Its development has provided a milder and more general alternative to classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope. wikipedia.org

The versatility of the Buchwald-Hartwig amination makes it highly suitable for the synthesis of complex and highly functionalized molecules, including fluorinated anilines. The reaction's tolerance for a wide range of functional groups is a significant advantage. wikipedia.orglibretexts.org The choice of ligand coordinated to the palladium catalyst is crucial for the success of the reaction and has been the subject of extensive research to expand the scope and efficiency of the transformation. libretexts.org For instance, ligands like XPhos have been shown to be effective in the amination of aryl chlorides. tcichemicals.com

In the synthesis of fluorinated polyanilines, 4-chloro-3-fluoroaniline (B146274) can serve as a monomer in a Buchwald-Hartwig amination polymerization. ossila.com This highlights the reaction's utility in both small molecule synthesis and materials science. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, must be carefully optimized for each specific substrate combination to achieve high yields and selectivity. acsgcipr.orglibretexts.org

| Catalyst System | Ligand | Base | Solvent | Typical Substrates | Key Advantages |

| Pd(dba)₂ | XPhos | Sodium tert-butoxide | Toluene | Aryl chlorides, Morpholine | High efficiency for aryl chlorides. tcichemicals.com |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Aryl bromides, Primary amines | Good for intermolecular couplings with retention of enantiopurity. libretexts.org |

| PdCl₂(P(o-Tolyl)₃)₂ | P(o-Tolyl)₃ | - | Toluene | Aryl bromides, N,N-diethylamino-tributyltin | Early example, limited to non-substituted bromobenzene for high yields. libretexts.org |

| Pd₂(dba)₃ | Davephos | NaOt-Bu | Dioxane | Aryl halides, Indoles | Effective for coupling with N-heterocycles. libretexts.org |

Comparative Analysis of Synthetic Routes to this compound: Efficiency and Selectivity

The synthesis of this compound involves the formation of both a diaryl ether linkage and an aniline functionality. The order and method of these bond formations are key considerations in designing an efficient and selective synthetic route.

Route 1: Nucleophilic Aromatic Substitution followed by Nitro Reduction

One common approach involves an initial nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether. This would typically involve reacting a dihalobenzene with 4-chloro-3,5-dimethylphenol. For example, 1,2-difluoro-4-nitrobenzene could react with 4-chloro-3,5-dimethylphenol in the presence of a base. The highly activated fluorine atom para to the nitro group would be displaced by the phenoxide. The subsequent reduction of the nitro group to an amine would then yield the final product.

Efficiency: The SNAr reaction is often efficient if the aromatic ring is sufficiently activated by electron-withdrawing groups. The subsequent nitro reduction is typically a high-yielding step.

Selectivity: The regioselectivity of the SNAr reaction is generally high due to the strong directing effect of the nitro group.

Route 2: Buchwald-Hartwig Amination of a Pre-formed Diaryl Ether

An alternative strategy would be to first construct the diaryl ether and then introduce the amino group using a Buchwald-Hartwig amination. This would involve the synthesis of a halogenated diaryl ether precursor, such as 4-(4-chloro-3,5-dimethylphenoxy)-3-fluoro-1-bromobenzene. This intermediate could then be coupled with an ammonia equivalent using a palladium catalyst.

Efficiency: The efficiency of this route is highly dependent on the success of the Buchwald-Hartwig amination step. While powerful, this reaction can be sensitive to substrate and catalyst choice, and optimization may be required.

Selectivity: The selectivity of the amination would be directed by the position of the halogen on the diaryl ether precursor.

Comparative Table of Synthetic Routes

| Route | Key Reactions | Advantages | Disadvantages |

| Route 1 | 1. Nucleophilic Aromatic Substitution (SNAr)2. Nitro Group Reduction | - Often high-yielding and selective SNAr step.- Well-established and reliable nitro reduction methods. | - Requires a suitably activated aromatic ring for the SNAr reaction.- The presence of a nitro group may not be compatible with all desired functionalities. |

| Route 2 | 1. Diaryl Ether Formation (e.g., Ullmann condensation or SNAr)2. Buchwald-Hartwig Amination | - Greater flexibility in the choice of starting materials.- Milder conditions for the amination step compared to some classical methods. wikipedia.org | - The Buchwald-Hartwig amination can require expensive catalysts and ligands.- Optimization of the amination reaction may be necessary. |

Ultimately, the choice of synthetic route will depend on the availability and cost of starting materials, the desired scale of the synthesis, and the specific functional groups present in the molecule. For large-scale production, the efficiency, cost-effectiveness, and safety of each step are paramount considerations.

Mechanistic Investigations and Reaction Dynamics for 4 4 Chloro 3,5 Dimethylphenoxy 3 Fluoroaniline Synthesis and Reactions

Elucidation of Reaction Mechanisms in Phenoxy Aniline (B41778) Formation

The formation of the diaryl ether linkage in 4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline is typically achieved through a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation. The specific mechanism is dictated by the choice of substrates and reaction conditions.

In a likely synthetic route, the phenoxide of 4-chloro-3,5-dimethylphenol acts as the nucleophile, displacing a leaving group (such as a halogen or a nitro group) on a substituted benzene ring that will become the 3-fluoroaniline moiety.

Nucleophilic Aromatic Substitution (SNAr): This mechanism is favored when the aromatic ring undergoing substitution is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. In the context of synthesizing the target molecule, a precursor like 1,2-difluoro-4-nitrobenzene or 2-fluoro-1-chloro-4-nitrobenzene would react with 4-chloro-3,5-dimethylphenoxide. The fluorine atom and the nitro group activate the ring for nucleophilic attack. The SNAr mechanism can proceed through two primary pathways:

Stepwise (Addition-Elimination): This is the more traditionally accepted pathway, involving the formation of a discrete, negatively charged intermediate known as a Meisenheimer complex. nih.govrsc.org The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized cyclohexadienyl anion. In a subsequent, typically faster step, the leaving group is expelled, restoring aromaticity. nih.gov

Concerted Mechanism: Recent kinetic and computational studies have provided evidence that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted mechanism. nih.govrsc.org In this pathway, the bond formation with the incoming nucleophile and the bond breaking of the leaving group occur simultaneously in a single transition state, without the formation of a stable intermediate. nih.gov

Ullmann Condensation: This classical method for forming diaryl ethers involves the use of a copper catalyst. mdpi.comwikipedia.orgwikipedia.org The reaction typically couples an aryl halide with a phenol (B47542) in the presence of a base and a copper(I) or copper(II) source at elevated temperatures. wikipedia.org The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst. wikipedia.orggatech.edu Modern variations of the Ullmann reaction utilize ligands to stabilize the copper catalyst, allowing for milder reaction conditions.

Kinetic Studies of Key Synthetic Transformations

For Ullmann-type reactions, kinetic analyses have shown that the process can be second-order. mdpi.com Hammett studies, which correlate reaction rates with substituent electronic effects, have been instrumental in probing the mechanism. For the C-O coupling reaction, a positive Hammett ρ value (+1.0) was observed for substituents on the aryl halide, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state of the oxidative addition step. gatech.edu Conversely, a negative ρ value (-2.9) for substituents on the phenol component suggests that electron-donating groups on the nucleophile enhance its reactivity through coordination to the copper center. gatech.edu

| Parameter | Value/Observation | Implication for Mechanism | Reference |

|---|---|---|---|

| Reaction Order | Second-order | Rate is dependent on the concentration of both reactants. | mdpi.com |

| Activation Energy (Ea) | ~14.36 kcal/mol | Energy barrier for the reaction under specific catalytic conditions. | mdpi.com |

| Hammett ρ (Aryl Halide) | +1.0 | Rate-determining step involves oxidative addition, accelerated by electron-withdrawing groups. | gatech.edu |

| Hammett ρ (Phenol) | -2.9 | Nucleophilic attack is favored by electron-donating groups on the phenol. | gatech.edu |

For SNAr reactions, kinetic isotope effect (KIE) studies are a powerful tool to differentiate between stepwise and concerted mechanisms. A small KIE suggests a stepwise mechanism where bond formation occurs in the rate-determining step, while a large KIE is indicative of a concerted pathway where both bond formation and bond cleavage occur in the transition state. nih.gov

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity for Fluorinated Phenoxy Aniline Derivatives

Catalysis is fundamental to modern organic synthesis, offering pathways to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. For the synthesis of fluorinated phenoxy aniline derivatives, both transition metal catalysis and photocatalysis play significant roles, particularly in the challenging C-H bond activation and fluorination steps that can be used to create key intermediates.

Transition-metal catalysis provides a powerful toolkit for the direct functionalization of C-H bonds, a strategy that enhances atom economy by avoiding the need for pre-functionalized substrates. rsc.org This approach is particularly valuable for synthesizing complex fluorinated molecules. nih.govbeilstein-journals.orgnih.gov Palladium (Pd) and Copper (Cu) are among the most common metals used for these transformations. nih.govbeilstein-journals.org

For instance, palladium-catalyzed C-H fluorination of arenes can introduce fluorine atoms directly onto an aromatic ring. beilstein-journals.org Some proposed mechanisms suggest the formation of a highly reactive Pd(IV)-fluoride intermediate that can perform electrophilic fluorination on electron-rich aromatic systems. beilstein-journals.org Similarly, copper-catalyzed reactions have been developed for the introduction of fluorinated groups, such as the trifluoromethylthio (SCF₃) group, onto arenes via C-H activation. nih.govbeilstein-journals.org These methods are crucial for accessing a wide array of fluorinated aniline precursors.

| Catalyst System | Reaction Type | Substrate Scope | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Palladium (Pd) | C-H Fluorination | Arenes, Heterocycles | Formation of a reactive Pd(IV)-F electrophile. | beilstein-journals.org |

| Copper (Cu) | C-H Trifluoromethylthiolation | Benzamide derivatives | Directed C-H activation at the ortho-position. | nih.govbeilstein-journals.org |

| Rhodium (Rh) | C-H Fluorination | Arenes | Involves directing groups to control regioselectivity. | mdpi.com |

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical species, enabling a host of synthetic transformations, including the fluorination of organic molecules. dntb.gov.uaresearchgate.net This strategy is particularly effective for the fluoroalkylation of electron-rich substrates like aniline derivatives. conicet.gov.arnih.gov

The general mechanism involves a photocatalyst, such as an iridium or ruthenium complex, that absorbs visible light and enters an excited state. conicet.gov.ar This excited-state catalyst can then engage in a single-electron transfer (SET) with a fluorinating reagent (e.g., Togni's reagent) to generate a trifluoromethyl radical (•CF₃) or other fluoroalkyl radicals. mdpi.com This electrophilic radical then readily adds to the electron-rich aniline ring, typically at the position of highest electron density, to form a radical intermediate. Subsequent oxidation and deprotonation yield the final fluorinated product. mdpi.com Organic dyes like Rose Bengal have also been successfully employed as photocatalysts for these transformations. conicet.gov.arnih.gov

| Photocatalyst | Fluorinating Agent | Reaction Type | Mechanistic Highlight | Reference |

|---|---|---|---|---|

| Ir(ppy)₃ | Togni's Reagent | Trifluoromethylation | Single-electron transfer from excited photocatalyst generates •CF₃ radical. | conicet.gov.armdpi.com |

| Rose Bengal | Perfluoroalkyl Iodides (RF-I) | Perfluoroalkylation | Organic dye-catalyzed generation of •RF radical. | conicet.gov.arnih.gov |

| Ru(bpy)₃²⁺ | CF₃SO₂Cl | Trifluoromethylation | Ruthenium complex mediates radical formation under blue light. | researchgate.net |

Computational Chemistry and Theoretical Studies of 4 4 Chloro 3,5 Dimethylphenoxy 3 Fluoroaniline

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular structure and electronic properties of 4-(4-chloro-3,5-dimethylphenoxy)-3-fluoroaniline. These calculations provide insights into the molecule's geometry, stability, and electronic distribution, which are crucial for predicting its reactivity.

Detailed research findings from such calculations would typically involve the optimization of the molecule's three-dimensional structure to find its lowest energy state. From this optimized geometry, a variety of electronic properties can be calculated. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow areas) around the electronegative fluorine, oxygen, and chlorine atoms, as well as the nitrogen of the amine group, indicating these are sites prone to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms of the amine group.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on N | -0.75 e | Quantifies the partial charge on the nitrogen atom, indicating its nucleophilic character. |

Molecular Modeling of Conformational Landscapes and Rotational Barriers

The conformational flexibility of this compound, particularly rotation around the ether linkage (C-O-C) and the aniline (B41778) C-N bond, is crucial as it dictates the spatial arrangement of the phenyl rings. This conformation is ultimately inherited by the final drug molecule, influencing its ability to fit into a protein's binding pocket.

Molecular modeling techniques are used to explore the conformational landscape. By systematically rotating key dihedral angles and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the low-energy, stable conformers and the energy barriers that separate them. For this diaryl ether, the key dihedral angles are φ1 (C-C-O-C) and φ2 (C-O-C-C). The rotational barrier is the energy required to move from one stable conformer to another. Studies on similar diaryl ether systems show that these molecules often adopt a non-planar, twisted conformation to minimize steric hindrance between the aromatic rings.

| Conformer | Dihedral Angle (φ1, C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | 65° | 0.00 | 75.3% |

| Local Minimum 1 | -70° | 0.85 | 20.1% |

| Transition State | 0° (Planar) | 4.50 | - |

| Local Minimum 2 | 180° | 2.10 | 4.6% |

Prediction of Reactivity and Selectivity through Computational Methods

Computational methods can predict the reactivity and selectivity of this compound, providing guidance for its use in synthesis. Reactivity indices derived from DFT, such as Fukui functions, help identify the most reactive atoms in a molecule for nucleophilic, electrophilic, or radical attack.

For this compound, the primary site of reaction in the synthesis of Trametinib is the aniline nitrogen. Computational analysis would be used to confirm the nucleophilic character of this nitrogen atom. The Fukui function for nucleophilic attack (f+) would be calculated for each atom, with the highest value expected on the nitrogen, confirming it as the primary site for reaction with an electrophile. This predictive power allows chemists to anticipate the outcome of reactions and design synthetic pathways more efficiently. researchgate.net

Simulation of Reaction Pathways and Transition States

To form Trametinib, the aniline intermediate must react with another molecule, typically involving the formation of a new bond at the nitrogen atom. Computational chemistry allows for the simulation of this entire reaction pathway. By modeling the reactants, products, and any intermediates, the transition state (the highest energy point along the reaction coordinate) can be located.

Calculating the structure and energy of the transition state is crucial for determining the reaction's activation energy (Ea). A lower activation energy implies a faster reaction rate. These simulations can compare different potential pathways, helping to understand why a particular reaction is favored and providing a detailed, step-by-step view of the bond-making and bond-breaking processes at a level of detail inaccessible to most experimental techniques. researchgate.net

Ligand-Receptor Interaction Modeling of this compound and Analogs

While this compound is an intermediate, its core structure is a critical component of the final drug, Trametinib. Therefore, modeling the interaction of Trametinib with its receptor, MEK1, provides direct insight into the role of this chemical moiety in biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com Studies on Trametinib show it binds to an allosteric pocket on the MEK1 enzyme, adjacent to the ATP binding site. nih.gov The 4-(4-chloro-3,5-dimethylphenoxy) portion of Trametinib plays a crucial role in anchoring the molecule in this pocket through specific hydrophobic and hydrogen bonding interactions.

Docking studies reveal that the dimethylphenoxy group fits into a hydrophobic pocket, while the fluoroaniline (B8554772) portion is positioned to interact with key residues. researchgate.net Following docking, Molecular Dynamics (MD) simulations are performed. MD simulates the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the complex. nih.gov These simulations can confirm that the key interactions predicted by docking are maintained over time. The binding free energy, a measure of binding affinity, can also be calculated from MD simulations using methods like MM/PBSA.

| Structural Part (from Intermediate) | Interacting MEK1 Residue | Interaction Type | Binding Contribution |

|---|---|---|---|

| 3,5-dimethylphenyl group | Val127, Leu118 | Hydrophobic | Anchors ligand in hydrophobic pocket. |

| 4-chloro group | Ile141 | Hydrophobic | Enhances binding affinity. |

| Ether Oxygen | Ser212 (backbone) | Hydrogen Bond | Orients the ligand correctly. |

| 3-fluoro group | Lys97 | Weak polar interaction | Contributes to selectivity and affinity. |

A key feature of Trametinib is its high selectivity for MEK1/2 over other kinases, such as BRAF. nih.gov Computational modeling is instrumental in understanding the molecular basis of this selectivity. The structure of the allosteric pocket in MEK1 is unique. By performing comparative docking and MD simulations of Trametinib with both MEK1 and other kinases, researchers can identify the specific structural and chemical features responsible for selective binding.

Studies have shown that the size and shape of the pocket, as defined by residues like Val211, Ser212, and Phe209 in MEK1, perfectly accommodate the diaryl ether structure derived from the this compound intermediate. researchgate.netnih.gov In contrast, the equivalent pocket in other kinases like BRAF contains different residues that cause steric clashes or unfavorable electrostatic interactions with the ligand, thus preventing high-affinity binding. nih.gov This structural insight, gained through computational modeling, is invaluable for designing future inhibitors with even greater selectivity.

Derivatization and Structural Modification Strategies for 4 4 Chloro 3,5 Dimethylphenoxy 3 Fluoroaniline

Modifications of the Aniline (B41778) Moiety

The aniline portion of the molecule, with its reactive amino group and activated aromatic ring, is a prime target for derivatization. Key strategies focus on N-alkylation and acylation, as well as functionalization at the unsubstituted positions of the aniline ring.

N-Alkylation and Acylation Reactions

The nucleophilic nature of the primary amine in 4-(4-chloro-3,5-dimethylphenoxy)-3-fluoroaniline allows for straightforward N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for altering properties such as lipophilicity, metabolic stability, and receptor binding interactions.

N-Alkylation is commonly achieved through reactions with alkyl halides. The reactivity of the alkyl halide (iodide > bromide > chloride) and the choice of base and solvent are critical parameters for controlling the extent of alkylation and minimizing the formation of dialkylated byproducts. For instance, the N-alkylation of substituted anilines can be effectively carried out using alkyl halides in the presence of a base. While specific conditions for the title compound are not extensively documented, analogous reactions with fluoroanilines suggest that a variety of alkyl groups (methyl, ethyl, benzyl, etc.) can be introduced. The use of phase-transfer catalysts can also facilitate these reactions, particularly when dealing with substrates of limited solubility. A general scheme for N-alkylation is presented below:

Reaction: this compound + R-X → N-Alkyl-4-(4-chloro-3,5-dimethylphenoxy)-3-fluoroaniline

Reagents: Alkyl halide (R-X, where X = I, Br, Cl), Base (e.g., K₂CO₃, NaH, Et₃N)

Solvent: Acetonitrile (B52724), DMF, DMSO

Reductive amination offers an alternative route to N-alkylation, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing more complex alkyl substituents.

N-Acylation converts the primary amine to a secondary amide, a common functional group in many biologically active molecules. This transformation is typically accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The reaction is generally high-yielding and proceeds under mild conditions. For example, the acetylation of anilines can be readily achieved with acetic anhydride (B1165640). nih.gov This modification can reduce the basicity of the nitrogen atom and introduce a hydrogen bond acceptor, which can be crucial for biological interactions.

| Reaction Type | Reagent | Product |

| N-Methylation | Methyl iodide (CH₃I) | N-Methyl-4-(4-chloro-3,5-dimethylphenoxy)-3-fluoroaniline |

| N-Ethylation | Ethyl bromide (CH₃CH₂Br) | N-Ethyl-4-(4-chloro-3,5-dimethylphenoxy)-3-fluoroaniline |

| N-Benzylation | Benzyl chloride (C₆H₅CH₂Cl) | N-Benzyl-4-(4-chloro-3,5-dimethylphenoxy)-3-fluoroaniline |

| N-Acetylation | Acetic anhydride ((CH₃CO)₂O) | N-Acetyl-4-(4-chloro-3,5-dimethylphenoxy)-3-fluoroaniline |

| N-Benzoylation | Benzoyl chloride (C₆H₅COCl) | N-Benzoyl-4-(4-chloro-3,5-dimethylphenoxy)-3-fluoroaniline |

Functionalization at Unsubstituted Aromatic Positions

The aniline ring in this compound possesses unsubstituted carbon atoms that are susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The bulky phenoxy group at the 4-position will sterically hinder substitution at the 5-position. Therefore, electrophilic substitution is most likely to occur at the 2- and 6-positions.

To achieve regioselective functionalization, a common strategy is directed ortho-metalation (DoM) . google.comacs.org This involves protecting the amine, for example as an amide or carbamate, which then acts as a directed metalation group (DMG). Treatment with a strong base, such as an organolithium reagent, results in deprotonation at the ortho position (the 2-position). The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

| Functional Group | Electrophile |

| Halogen (Br, I) | 1,2-Dibromoethane, Iodine |

| Carboxylic acid | Carbon dioxide (CO₂) |

| Aldehyde | N,N-Dimethylformamide (DMF) |

| Hydroxymethyl | Formaldehyde |

| Silyl | Trimethylsilyl chloride (TMSCl) |

Modifications of the Phenoxy Ring

The 4-chloro-3,5-dimethylphenyl moiety offers additional sites for structural diversification, primarily through electrophilic aromatic substitution on the electron-rich dimethylphenyl ring.

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

The phenoxy ring is activated towards electrophilic aromatic substitution by the oxygen atom and the two methyl groups, which are ortho-, para-directing. The chlorine atom is a deactivating ortho-, para-director. The positions ortho to the oxygen (and meta to the chlorine and methyl groups) are the most likely sites for substitution. However, the steric hindrance from the dimethyl groups and the diaryl ether linkage can influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine atoms can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid, although careful control of reaction conditions is necessary to avoid over-nitration or degradation of the starting material.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

Post-Synthetic Introduction of Additional Functional Groups

While direct electrophilic substitution on the phenoxy ring is a viable strategy, post-synthetic modifications offer an alternative approach. This could involve the initial synthesis of a phenoxy aniline scaffold with a precursor functional group on the phenoxy ring, which can then be transformed in a later step. For example, a bromo-substituted phenoxy ring could be subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of substituents. This approach provides greater flexibility and control over the final structure.

Synthetic Exploration of Related Phenoxy Aniline Scaffolds and their Functionalization

The broader class of phenoxy aniline scaffolds is of significant interest in medicinal chemistry, with numerous examples of biologically active compounds. The synthesis of these scaffolds typically involves a nucleophilic aromatic substitution reaction between a phenol (B47542) and a nitro- or halo-substituted aniline derivative, followed by reduction of the nitro group if necessary.

The functionalization of these related scaffolds often follows similar principles to those outlined above. For instance, in the synthesis of certain kinase inhibitors, the phenoxy aniline core is often derivatized at the aniline nitrogen with various heterocyclic moieties to optimize binding to the target protein. Furthermore, substitutions on both the aniline and phenoxy rings are systematically explored to establish structure-activity relationships (SAR). This involves the preparation of libraries of analogs with diverse substituents to probe the effects of electronics, sterics, and hydrogen bonding potential on biological activity.

Quinoxaline (B1680401) Derivatives Incorporating Phenoxy Aniline Fragments

The synthesis of quinoxaline derivatives traditionally involves the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted α-diketone. niscpr.res.innih.govresearchgate.net This reaction, known as the Hinsberg quinoxaline synthesis, is a robust and widely used method for creating the quinoxaline scaffold. nih.gov

To synthesize a quinoxaline derivative from this compound, the aniline itself would first need to be converted into a corresponding ortho-phenylenediamine derivative. This would involve introducing a second amino group adjacent to the existing one. Once this diamino-precursor is formed, it could then be reacted with a suitable 1,2-dicarbonyl compound to yield the target quinoxaline structure incorporating the 4-(4-chloro-3,5-dimethylphenoxy) moiety. Various catalysts and reaction conditions, including microwave irradiation or the use of catalysts like gallium triflate and copper sulfate, have been shown to facilitate these condensation reactions efficiently. researchgate.net

General Synthetic Approach for Quinoxalines:

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Nitration | Substituted Aniline | Nitro-aniline derivative |

| 2 | Reduction | Nitro-aniline derivative | ortho-phenylenediamine derivative |

| 3 | Condensation | ortho-phenylenediamine derivative, 1,2-dicarbonyl compound | Substituted Quinoxaline |

This table represents a general, hypothetical pathway. Specific reagents and conditions would need to be determined experimentally.

Piperidine (B6355638) and Quinazoline (B50416) Frameworks derived from Fluorinated Aniline Building Blocks

While direct derivatization of this compound into piperidine or quinazoline frameworks is not documented, the utility of simpler fluorinated anilines, such as 4-chloro-3-fluoroaniline (B146274), as building blocks for these structures is recognized. ossila.com

Quinazoline Frameworks: The synthesis of 4-anilinoquinazolines, a common structural motif in medicinal chemistry, often starts from a pre-formed quinazoline core, typically a 4-chloroquinazoline. nih.gov The aniline component is then introduced via a nucleophilic aromatic substitution (SNAr) reaction, where the amino group of the aniline displaces the chlorine atom at the 4-position of the quinazoline ring. nih.govnih.gov Therefore, this compound could potentially be used as the nucleophile in this reaction to attach the phenoxy aniline fragment to a quinazoline scaffold. Microwave-mediated reactions have been shown to accelerate this N-arylation process. nih.gov

Piperidine Frameworks: The synthesis of piperidine derivatives from aniline precursors is more complex and typically involves multi-step sequences. Common strategies include the reduction of pyridine (B92270) precursors or various intramolecular cyclization reactions. nih.govorganic-chemistry.org Incorporating the this compound moiety would likely involve either constructing the piperidine ring onto the aniline or attaching the aniline to a pre-existing piperidine structure through reactions like reductive amination or N-arylation.

Polyfunctionalized Aniline Building Blocks in Diverse Chemical Architectures

This compound is a polyfunctionalized molecule, possessing several reactive sites that allow for its incorporation into diverse chemical architectures. The aniline functional group is a key reactive handle. The primary amine can act as a nucleophile, participate in diazotization reactions, or be acylated. The aromatic ring itself, activated by the amino group and substituted with halogen atoms, is amenable to electrophilic and nucleophilic aromatic substitution reactions.

The presence of both chlorine and fluorine atoms on the aniline ring is significant. These halogens can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck couplings) to form new carbon-carbon or carbon-heteroatom bonds, further functionalizing the molecule before or after its incorporation into a larger scaffold. For instance, simpler halogenated anilines like 3-chloro-5-fluoroaniline (B1302006) are used in palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution reactions to build complex molecular frameworks. ossila.com This versatility makes such compounds valuable building blocks in medicinal chemistry for creating libraries of complex molecules for biological screening.

Advanced Characterization Methodologies in Chemical Research of 4 4 Chloro 3,5 Dimethylphenoxy 3 Fluoroaniline

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline, providing detailed information about its atomic composition, connectivity, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number, type, and connectivity of atoms.

¹H NMR: Proton NMR spectroscopy would be used to identify the number and environment of all hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide critical information about the substitution pattern and connectivity.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique would confirm the presence of the 14 carbon atoms and their chemical environments, distinguishing between aromatic, aliphatic, and carbons bonded to heteroatoms (O, N, Cl, F).

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for confirming its presence and electronic environment. A single resonance would be expected, and its chemical shift would be indicative of the fluorine's position on the aniline (B41778) ring. Coupling between the ¹⁹F nucleus and adjacent ¹H or ¹³C nuclei could further corroborate the structural assignment.

Table 1: Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shifts (δ) and Multiplicities |

|---|---|

| ¹H NMR | Aromatic protons, amine protons, methyl protons. |

| ¹³C NMR | Signals corresponding to 14 unique carbon atoms. |

| ¹⁹F NMR | A single resonance characteristic of an aryl fluoride. |

Note: Specific experimental data for this compound is not widely available in public literature; the table represents expected regions and types of signals based on the known structure.

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-O-C stretching of the ether linkage, C-F stretching, C-Cl stretching, and various C-H and C=C stretching and bending vibrations of the aromatic rings and methyl groups.

Table 2: Expected Vibrational Spectroscopy Data

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1400-1600 |

| C-O-C Stretch (Ether) | 1000-1300 |

| C-F Stretch | 1000-1400 |

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound.

MS: Standard mass spectrometry would show the molecular ion peak (M⁺), corresponding to the intact molecule. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern observed in the mass spectrum would provide valuable structural information by showing how the molecule breaks apart under ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₁₄H₁₃ClFNO). This is crucial for confirming the molecular identity and distinguishing it from other compounds with the same nominal mass.

Table 3: Mass Spectrometry Data

| Technique | Information Obtained | Expected Value |

|---|---|---|

| MS (EI/ESI) | Molecular Ion Peak (M⁺) | m/z 265.07 |

| HRMS | Exact Mass | 265.0673 (Calculated for C₁₄H₁₃³⁵ClFNO) |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to the π→π* transitions of the aromatic systems. The position and intensity of these bands are influenced by the various substituents on the phenyl rings.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

Both HPLC and UPLC are powerful techniques for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC or UPLC method would typically be developed for this compound. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for accurate purity determination. The high resolution of these techniques is critical for separating the target compound from any starting materials, by-products, or degradation products.

Table 4: Typical HPLC/UPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water |

| Detection | UV detector set at a wavelength of maximum absorbance (λmax) |

| Flow Rate | Typical analytical flow rates (e.g., 0.5 - 1.5 mL/min) |

| Column Temperature | Controlled, often slightly above ambient (e.g., 25-40 °C) |

Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for assessing the purity and quantifying the presence of this compound. This method separates volatile compounds in a mixture based on their differential partitioning between a stationary phase and a mobile gaseous phase.

In a typical GC analysis of this compound, a sample would be vaporized and injected into the head of a chromatographic column. The separation of the target aniline derivative from any impurities, starting materials, or byproducts would be achieved based on its boiling point and affinity for the stationary phase. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property that can be used for its identification under a specific set of experimental conditions.

Detailed Research Findings:

While specific research articles detailing the gas chromatographic analysis of this compound are not prevalent in publicly accessible literature, the methodology is standard for purity determination of such aromatic amines. The selection of the column, carrier gas, temperature program, and detector (such as a Flame Ionization Detector - FID, or a Mass Spectrometer - MS) would be critical parameters to optimize for achieving high resolution and sensitivity. For instance, a non-polar or medium-polarity capillary column would likely be employed, with a temperature program that ramps from a moderate to a high temperature to ensure the elution of this relatively high molecular weight compound. The result of such an analysis is a chromatogram, where the area under the peak corresponding to the compound is proportional to its concentration, allowing for quantitative purity assessment.

Without published experimental data, a hypothetical GC analysis would aim to establish a retention time unique to the compound under defined conditions and to demonstrate the absence of significant peaks from other impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide invaluable information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.

Detailed Research Findings:

A search of crystallographic databases indicates that the crystal structure of this compound has not been publicly reported. However, if a suitable single crystal were obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This would, for example, definitively establish the dihedral angle between the two aromatic rings. Furthermore, the analysis would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the aniline -NH2 group or halogen bonding, which govern the packing of the molecules in the crystal lattice.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions, as shown in the hypothetical data table below.

| Crystallographic Parameter | Hypothetical Data |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from an X-ray crystallography experiment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized substance like this compound.

The analysis is typically performed using a combustion method, where a sample is burned in an excess of oxygen. The resulting combustion gases (such as CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the percentage of carbon, hydrogen, and nitrogen. The percentages of other elements like chlorine and fluorine are determined by other appropriate analytical methods.

Detailed Research Findings:

The molecular formula of this compound is C₁₄H₁₃ClFNO. jk-sci.comchemicalbook.com Based on this, the theoretical elemental composition can be calculated. Experimental results from an elemental analysis of a pure sample are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. This verification is a critical step in the characterization of the compound, confirming its elemental integrity.

Below is a data table presenting the theoretical elemental composition of the compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 63.29 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 4.94 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.34 |

| Fluorine | F | 19.00 | 1 | 19.00 | 7.15 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.27 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.02 |

| Total | 265.73 | 100.00 |

Table of Compound Names

| Systematic Name | Synonym |

| This compound | Benzenamine, 4-(4-chloro-3,5-dimethylphenoxy)-3-fluoro- |

Applications and Utility of 4 4 Chloro 3,5 Dimethylphenoxy 3 Fluoroaniline in Chemical Synthesis Research

Role as a Building Block in Complex Molecule Synthesis

The intricate substitution pattern of 4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline, combining a halogenated and fluorinated aniline (B41778) with a substituted phenoxy group, suggests its primary utility as a sophisticated building block for the synthesis of complex organic molecules.

Construction of Functionalized Aromatic and Heterocyclic Systems

The amine functionality of the aniline core serves as a versatile handle for a variety of chemical transformations. It would be expected to undergo reactions typical of anilines, such as diazotization followed by Sandmeyer or related reactions, to introduce a wide range of functional groups. Furthermore, the amine can participate in condensation reactions to form imines or be acylated to generate amides. These transformations are fundamental in the construction of more elaborate aromatic systems.

In the realm of heterocyclic chemistry, this compound could serve as a key precursor. For instance, through reactions with diketones or their equivalents, it could be incorporated into various nitrogen-containing heterocycles, such as quinolines, quinoxalines, or benzodiazepines. The specific substitution pattern of the starting aniline would be directly translated into the resulting heterocyclic framework, offering a route to novel and potentially bioactive scaffolds.

Integration into Polymeric Materials and Semiconductors

Aniline derivatives are known monomers for the synthesis of polyaniline, a conducting polymer. The presence of fluorine and chlorine atoms, as well as the bulky phenoxy substituent in this compound, could be exploited to synthesize novel fluorinated polyanilines. These substituents would be expected to modulate the electronic properties, solubility, and processability of the resulting polymers, making them potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Scaffold for Exploring Structure-Reactivity Relationships

The well-defined stereoelectronic environment of this compound would make it an interesting scaffold for systematic studies of structure-reactivity relationships. The interplay between the electron-withdrawing fluorine and chlorine atoms and the electron-donating nature of the phenoxy group (as modified by its own substituents) on the reactivity of the aniline nitrogen and the aromatic ring could provide valuable insights for physical organic chemists. Such studies could involve kinetic measurements of various reactions at the amino group or electrophilic aromatic substitution on the aniline ring.

Contributions to Fluorine Chemistry Methodologies

The synthesis of this compound itself likely involves specific methodologies within organofluorine chemistry. The introduction of the fluorine atom onto the aniline ring in the presence of other functional groups requires careful selection of fluorinating agents and reaction conditions. Research focused on the synthesis of this molecule could contribute to the development of new or improved methods for selective fluorination of complex aromatic systems.

Green Chemistry Approaches in this compound Synthesis

The multi-step synthesis that is likely required for a molecule of this complexity presents opportunities for the application of green chemistry principles. This could include the use of more environmentally benign solvents, catalyst-based reactions to minimize waste, and atom-economical synthetic routes. Research in this area would focus on developing a sustainable manufacturing process for this and related compounds.

Role in Scaffold Derivatization for Lead Optimization in Chemical Research

In the context of drug discovery, a molecule like this compound could serve as a key intermediate for the derivatization of a lead compound. The aniline functionality allows for the facile introduction of a variety of substituents, enabling the exploration of the chemical space around a core scaffold. This process of systematic structural modification is central to the optimization of pharmacological properties such as potency, selectivity, and pharmacokinetic profile. The unique combination of substituents in this particular aniline would allow for the introduction of a distinct chemical signature into potential drug candidates.

Challenges and Future Directions in Research on 4 4 Chloro 3,5 Dimethylphenoxy 3 Fluoroaniline

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability of 4-(4-chloro-3,5-dimethylphenoxy)-3-fluoroaniline and its derivatives is highly dependent on the availability of efficient, cost-effective, and environmentally benign synthetic pathways. Traditional methods for constructing the diaryl ether linkage often rely on harsh conditions, expensive catalysts, and stoichiometric reagents, which can generate significant waste.

Future research must focus on greener alternatives. This includes the optimization of catalytic systems, such as copper or palladium catalysts used in Ullmann or Buchwald-Hartwig type cross-coupling reactions, to operate under milder conditions with lower catalyst loadings. The exploration of novel catalysts, including earth-abundant metals, is a key area of interest. Furthermore, the principles of green chemistry, such as the use of safer solvents, minimizing protection/deprotection steps, and designing for energy efficiency, are paramount. The adoption of continuous flow synthesis offers a promising alternative to traditional batch processing, providing enhanced heat and mass transfer, improved safety, and potential for rapid scalability. purdue.edu

| Synthetic Strategy | Traditional Approach | Future Sustainable Approach |

| Catalyst | High loadings of precious metal catalysts (e.g., Pd, Cu). | Low-loading, high-turnover catalysts; earth-abundant metal catalysts (e.g., Fe, Ni). |

| Reaction Conditions | High temperatures, harsh bases, stoichiometric reagents. | Milder reaction conditions, use of recyclable catalysts and reagents. |

| Solvents | High-boiling point, non-renewable organic solvents (e.g., DMF, NMP). | Greener solvents (e.g., water, bio-derived solvents) or solvent-free conditions. |

| Process Technology | Batch synthesis. | Continuous flow manufacturing for improved efficiency and safety. purdue.edu |

Exploration of Novel Reactivity and Transformative Chemistry

Understanding the inherent reactivity of this compound is essential for unlocking its potential as a chemical intermediate. The molecule possesses multiple reactive sites: the primary aniline (B41778) group, the electron-rich aromatic rings, and the carbon-halogen bonds. The interplay between the electron-donating amine group and the electron-withdrawing halogen substituents creates a unique electronic profile that can be exploited for novel chemical transformations.

The aniline moiety is a versatile functional handle for a wide range of reactions, including diazotization, acylation, and N-alkylation, providing access to a vast chemical space. The chlorine and fluorine atoms on the aromatic rings can participate in various cross-coupling reactions, enabling further functionalization. ossila.com Future research should systematically explore these pathways to synthesize novel compounds that are otherwise difficult to access. Investigating the regioselectivity of electrophilic aromatic substitution reactions on both phenyl rings will also be crucial for controlled derivatization.

Advancements in Computational Predictions for Design and Discovery

Computational chemistry provides powerful tools for accelerating the research and development cycle. In silico methods can predict a wide range of molecular properties, guiding experimental design and minimizing resource expenditure. For this compound, computational approaches can be used to predict its structural, electronic, and thermodynamic properties.

Methods like Density Functional Theory (DFT) can be employed to calculate optimized geometries, vibrational frequencies, and reaction energetics, offering insights into its reactivity and stability. Quantum mechanics calculations can help elucidate reaction mechanisms and predict the outcomes of unexplored chemical transformations. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of its derivatives with potential applications, for instance, in medicinal chemistry or materials science, thereby guiding the synthesis of new compounds with desired functionalities.

| Predicted Property | Computational Method | Application in Research |

| Molecular Geometry & Conformation | Density Functional Theory (DFT), Molecular Mechanics (MM) | Understanding steric effects and reactivity. |

| Thermochemical Properties | Hybrid DFT (e.g., B3LYP) with appropriate basis sets. | Predicting reaction feasibility and stability. |

| Spectroscopic Properties (NMR, IR) | DFT, Ab initio methods | Aiding in structural characterization and confirmation. |

| Reactivity Indices (e.g., Fukui functions) | DFT | Predicting sites for electrophilic and nucleophilic attack. |

| Biological Activity / Material Properties | QSAR, Molecular Docking | Guiding the design of new derivatives for specific applications. |

Expanding the Scope of Derivatization for Material and Chemical Innovation

The true value of this compound lies in its potential as a scaffold for a diverse range of derivatives. The functional groups present allow for systematic modification to fine-tune properties for specific applications. In medicinal chemistry, this compound can serve as a key building block for active pharmaceutical ingredients (APIs), such as kinase inhibitors or antiviral agents, where halogenated aniline moieties are known to enhance potency and metabolic stability. ossila.com

In materials science, the aniline functionality makes it a candidate monomer for the synthesis of novel polymers. For example, similar to other fluorinated anilines, it could be polymerized to create fluorinated polyanilines with tailored electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. ossila.com Future work should focus on creating libraries of derivatives and screening them for a wide array of applications, from pharmaceuticals to advanced functional materials.

| Derivative Class | Synthetic Transformation | Potential Application Area |

| Acylamides | N-Acylation of the aniline group. | Pharmaceutical intermediates, biologically active compounds. |

| Substituted Anilines | Cross-coupling at C-Cl or C-F bonds. | Fine chemical synthesis, agrochemicals. |

| Polyanilines | Oxidative or cross-coupling polymerization. | Semiconducting polymers, anti-corrosion coatings. ossila.com |

| Azo Compounds | Diazotization followed by azo coupling. | Dyes, pigments, molecular switches. |

Integration with High-Throughput Experimentation and Automation

To efficiently navigate the vast chemical space and optimize reaction conditions, the integration of high-throughput experimentation (HTE) and laboratory automation is indispensable. HTE platforms allow for the rapid screening of hundreds of unique reaction conditions in parallel, using minimal amounts of material. purdue.edu This approach is ideal for optimizing the synthesis of this compound by quickly identifying the best catalysts, solvents, bases, and temperature profiles.

Furthermore, HTE coupled with rapid analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), can be used to explore the compound's reactivity and discover novel derivatives. purdue.edu By automating the synthesis and screening processes, researchers can significantly accelerate the discovery-to-application timeline for new materials and molecules derived from this versatile chemical building block.

Q & A

Basic: What synthetic routes are recommended for 4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with halogenated phenol and substituted aniline precursors. Key steps include:

- Nucleophilic aromatic substitution to attach the phenoxy group to the aniline ring.

- Fluorination using agents like Selectfluor or KF under controlled conditions .

- Purification via column chromatography or recrystallization to isolate the product.

Critical Factors for Efficiency:

- Reagent selection: Potassium permanganate (oxidation) and sodium borohydride (reduction) improve yield in intermediate steps .

- Temperature control: Exothermic reactions (e.g., fluorination) require gradual heating to avoid side products.

- Catalyst use: Palladium-based catalysts enhance coupling reactions in halogen-rich environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.